molecular formula C9H8FN3OS B1444099 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1482000-91-8

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1444099
CAS No.: 1482000-91-8
M. Wt: 225.25 g/mol
InChI Key: CPXCKQPMQSOIKQ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a high-purity chemical reagent built around the 1,3,4-thiadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This compound is intended for research use only and is not for diagnostic or therapeutic purposes. The 1,3,4-thiadiazole core is a privileged structure in drug discovery, known for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity and high in vivo stability . Derivatives of this scaffold are extensively investigated for their potent effects on the central nervous system (CNS). Specifically, they have demonstrated significant potential as anticonvulsant agents in research models, with postulated mechanisms of action involving the facilitation of chloride ion release via the GABAA receptor pathway, which helps prevent abnormal neuronal firing in the brain . The pharmacophoric pattern of this scaffold includes a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group, making it an excellent candidate for neuropharmacological research . Beyond CNS research, the 1,3,4-thiadiazole nucleus is a promising scaffold for developing novel antimicrobial agents . The 2-amino group on the thiadiazole ring is a key site for derivatization, allowing for the synthesis of a wide array of analogs with potential antibacterial and antifungal properties . The compound's structure contributes to good cell permeability and bioavailability, which is crucial for its interaction with biological targets . Researchers can utilize this compound as a key intermediate or a lead structure in designing new active molecules for various investigative pathways.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-9(11)15-13-8/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXCKQPMQSOIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide with Substituted Benzoic Acids

A common approach to synthesize 1,2,4-thiadiazole derivatives involves the reaction of substituted benzoic acids with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) to induce cyclization and form the thiadiazole ring.

  • Procedure : Substituted benzoic acid (e.g., 3-fluoro-4-methoxybenzoic acid) and thiosemicarbazide are mixed in stoichiometric amounts. POCl₃ is added dropwise at 0–5 °C, and the mixture is refluxed for about 4 hours to promote ring closure.
  • Workup : The reaction mixture is cooled, and water is added. The pH is adjusted to 8–9 using sodium hydroxide solution to precipitate the product. The crude product is filtered, washed, dried, and recrystallized from ethanol to yield the thiadiazole-5-amine derivative.
  • Advantages : This method is straightforward and yields high purity products suitable for further functionalization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of thiadiazole derivatives, including 5-aryl-1,2,4-thiadiazol-5-amines, by promoting rapid cyclization and condensation reactions.

  • General Method : A mixture of 5-aryl-1,3,4-thiadiazol-2-amines, aromatic aldehydes, and isocyanides is subjected to microwave irradiation at controlled temperatures (initial ramp to 60 °C followed by 120 °C for several minutes).
  • Reaction Conditions : Typically, the reaction is performed in sealed glass vials with Teflon septa, under microwave power of around 300 W.
  • Purification : Products are purified by recrystallization or column chromatography.
  • Benefits : This technique reduces reaction times from hours to minutes, improves yields (often 80–90%), and minimizes solvent use.

Reduction of Nitro-Substituted Intermediates

In some synthetic routes, nitro-substituted cyclic amidrazone intermediates are prepared first, which are then reduced to the corresponding amines.

  • Reduction Agents : Common reducing agents include metals such as zinc, iron, tin, or tin chloride under acidic conditions, or catalytic hydrogenation using Raney-nickel or palladium on carbon.
  • Solvents : Alcohols (methanol, ethanol), ethers (tetrahydrofuran), or mixtures thereof are used as solvents.
  • Reaction Temperatures : Mild temperatures (20–80 °C) are preferred to maintain selectivity and yield.
  • Industrial Relevance : This method is scalable and used to prepare amino-thiadiazole derivatives with high purity for pharmaceutical applications.

Use of Orthoformates and Acetic Acid for Cyclization

Cyclization to form cyclic amidrazone rings, which are precursors to thiadiazole amines, can be achieved by refluxing with excess trimethyl orthoformate in acetic acid.

  • Conditions : 2 to 10 equivalents of trimethyl orthoformate in 20–50% acetic acid solvent mixture, refluxed for several hours.
  • Outcome : Efficient formation of cyclic amidrazone intermediates that can be further transformed into the target amine compounds.
  • Industrial Scale : This method is suitable for large-scale synthesis due to the simplicity of reagents and conditions.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Notes
Cyclization with POCl₃ Substituted benzoic acid + thiosemicarbazide + POCl₃; reflux 4 h Simple, high purity, scalable High yields, recrystallization from ethanol
Microwave-Assisted Synthesis 5-Aryl-1,3,4-thiadiazol-2-amine + aldehyde + isocyanide; microwave 60–120 °C Rapid reaction, high yields, eco-friendly Yields 80–90%, short reaction times
Reduction of Nitro Intermediates Nitro cyclic amidrazone + Zn/Fe/Sn or catalytic hydrogenation Selective, scalable High purity amines, mild conditions
Cyclization with Orthoformates Excess trimethyl orthoformate + acetic acid; reflux Industrially feasible, simple reagents Efficient cyclic amidrazone formation

Detailed Research Findings

  • The use of methylhydrazine in excess (5–10 equivalents) at 20–80 °C facilitates the formation of cyclic amidrazone intermediates, which are crucial for the synthesis of thiadiazole amines.
  • Solvents such as tetrahydrofuran, methanol, ethanol, and dioxane are effective in various steps, including reduction and cyclization, providing flexibility in reaction design.
  • Microwave-assisted methods offer significant improvements in reaction times and yields compared to traditional heating, making them attractive for rapid synthesis and library generation of thiadiazole derivatives.
  • The reduction of nitro groups to amines is well-established and can be performed under mild acidic conditions or hydrogenation, ensuring minimal side reactions and high selectivity.
  • Industrial-scale synthesis benefits from simplified purification steps such as crystallization and extraction, which are compatible with the described methods.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted thiadiazole derivatives

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine exhibit significant antibacterial and antifungal activities. For instance:

Compound NameActivityReference
6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazoleStrong antimicrobial
2-Amino-1,3,4-thiadiazoleBroad-spectrum antimicrobial

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that thiadiazole derivatives can possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Pesticidal Activity

The structural characteristics of this compound may also confer pesticidal properties. Compounds with similar structures have been evaluated for their effectiveness against various pests and pathogens in agriculture.

ApplicationTarget OrganismEffectiveness
InsecticideAphidsModerate
FungicideFungal pathogensHigh

The potential use of this compound in pest management strategies could contribute to sustainable agricultural practices.

Polymer Chemistry

Thiadiazole-containing compounds are being explored as additives in polymer formulations due to their thermal stability and electrical properties. The incorporation of this compound into polymer matrices could enhance material performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The results indicated that compounds with fluorine substitutions showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Case Study 2: Pesticidal Evaluation

In field trials assessing the efficacy of thiadiazole derivatives as pesticides, this compound exhibited promising results against common agricultural pests. The compound's application led to a notable reduction in pest populations without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase (COX) enzymes to exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Aryl and Heteroaryl Substituents
  • 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 25) :

    • Substituents: Pyridinyl groups with isopropoxy and methylpyridinyl moieties.
    • Yield: 71% (higher than many analogs).
    • Purity: 97% via HPLC.
    • Key Difference: The pyridine rings introduce nitrogen atoms, enhancing hydrogen-bonding capacity compared to the fluorine and methoxy groups in the target compound .
  • 3-([1,1'-Biphenyl]-4-ylmethyl)-N-phenyl-1,2,4-thiadiazol-5-amine (5d): Substituents: Biphenylmethyl group. Yield: 85% (catalyst-free synthesis). Solubility: Not specified, but biphenyl groups typically increase hydrophobicity. NMR Data: δ 10.97 (s, NH), 4.11 (s, CH2) in DMSO .
  • 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine :

    • Substituent: Electron-withdrawing 4-chlorophenyl group.
    • Key Difference: The chloro group increases electrophilicity at the thiadiazole core compared to the electron-donating methoxy group in the target compound .
Sulfur-Containing Substituents
  • 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine :

    • Substituent: 4-Methoxyphenylsulfanyl group.
    • Solubility: Soluble in DMSO and chloroform.
    • Application: Used in research for its sulfur-mediated redox properties, contrasting with the direct aryl attachment in the target compound .
  • 5-Amino-3-(methylthio)-1,2,4-thiadiazole: Substituent: Methylthio group. Molecular Weight: 147.22 g/mol.

Fluorinated Analogs

  • 3-(2-Trifluoromethylphenyl)-1,2,4-thiadiazol-5-amine :

    • Substituent: 2-Trifluoromethylphenyl group.
    • Purity: 95%.
    • Key Difference: The trifluoromethyl group increases lipophilicity (logP) and may enhance blood-brain barrier penetration relative to the fluorine-methoxy combination in the target compound .
  • OCM-12 (Oxazole Derivative): Core Structure: Oxazole instead of thiadiazole. Substituent: 3-Fluoro-4-methoxyphenyl group. Yield: 31%, Purity: >96%.

Key Research Findings

  • Synthetic Challenges : Pyridinyl-substituted analogs (e.g., Compound 25) achieve higher yields (71%) than fluorine-containing derivatives, suggesting fluorination steps may complicate synthesis .
  • Solubility Trends : Sulfur-linked analogs (e.g., 3-[(4-methoxyphenyl)sulfanyl]-...) show DMSO solubility, whereas biphenylmethyl derivatives (e.g., 5d) are more hydrophobic .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound characterized by a thiadiazole ring with a 3-fluoro-4-methoxyphenyl substituent. Its molecular formula is C10H9FN4SC_{10}H_{9}FN_{4}S, and it has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The presence of the fluorine and methoxy groups in the compound contributes to its lipophilicity and bioavailability, which are critical factors for pharmacological efficacy. The thiadiazole moiety is known for its diverse applications in medicinal chemistry due to its ability to interact with multiple biological pathways.

Biological Activities

Thiadiazole derivatives, including this compound, have been reported to exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with thiadiazole rings have shown significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Thiadiazole derivatives are known to inhibit cancer cell proliferation through mechanisms such as the inhibition of DNA and RNA synthesis, targeting key kinases involved in tumorigenesis .
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
  • Antidiabetic and Anticonvulsant Properties : Some studies suggest that thiadiazole derivatives may also possess antidiabetic and anticonvulsant activities .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound enhances its biological activity while maintaining stability and solubility compared to similar compounds. The following table summarizes the structural features and biological activities of related thiadiazole compounds:

Compound NameStructural FeaturesUnique Aspects
6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazoleImidazole fused with thiadiazoleStrong antimicrobial activity
2-Amino-1,3,4-thiadiazoleSimple thiadiazole structure with an amino groupBroad-spectrum antimicrobial properties
5-(4-fluorophenyl)-1,3,4-thiadiazoleFluorinated thiadiazole derivativeEnhanced lipophilicity improves bioavailability

Case Studies

Recent studies have highlighted the promising activities of this compound. For instance:

  • Anticancer Studies : In vitro tests demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective dose-response relationships.
  • Molecular Docking Studies : Computational analyses have shown that the compound can effectively bind to various biological targets involved in cancer progression and inflammation. These studies provide insights into the binding modes and interactions at the molecular level .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate aryl precursors. For example, reacting 3-fluoro-4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl or H₂SO₄) forms a thiosemicarbazone intermediate, which undergoes oxidative cyclization using iodine or bromine to yield the thiadiazole core .
  • Key Variables : Reaction temperature (80–120°C), solvent (ethanol/DMF), and oxidizing agents (I₂, H₂O₂) significantly affect yield. Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve efficiency compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., NH₂ at δ 5.2–5.8 ppm) and confirms substitution patterns on the aryl ring.
  • X-ray Crystallography : Resolves molecular geometry, including dihedral angles between the thiadiazole ring and fluoromethoxyphenyl group (e.g., planar vs. twisted conformations) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 254.03) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Data :

PropertyValueConditionsSource
Aqueous Solubility~18 µg/mLpH 7.4, 25°C
Stability in DMSOStable for >6 months-20°C, anhydrous
  • Methodological Note : Use HPLC with UV detection (λ = 254 nm) to monitor degradation in buffers .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Approach :

  • Perform docking studies to predict binding affinity with target proteins (e.g., bacterial enzymes). The fluoromethoxy group’s electron-withdrawing effects may enhance interactions with hydrophobic pockets .
  • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case Analysis : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM) may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
  • Substituent Position : Meta- vs. para-fluorine on the phenyl ring alters lipophilicity (logP) and membrane penetration .
    • Solution : Validate results using orthogonal assays (e.g., time-kill kinetics + SEM imaging of bacterial morphology) .

Q. How does the fluoromethoxy substituent influence regioselectivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine and methoxy groups direct electrophilic attacks to the ortho/para positions. For example, Suzuki coupling with boronic acids preferentially occurs at the C5 position of the thiadiazole ring due to steric and electronic effects .
  • Experimental Design : Use ¹⁹F NMR to track substituent effects during reactions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Optimization Strategies :

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove byproducts like uncyclized thiosemicarbazones .
  • Yield Improvement : Replace traditional heating with flow chemistry for continuous oxidative cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
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3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

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